molecular formula C16H30HgO4 B13786991 Mercury bis(2-ethylhexanoate) CAS No. 13170-76-8

Mercury bis(2-ethylhexanoate)

Cat. No.: B13786991
CAS No.: 13170-76-8
M. Wt: 487.00 g/mol
InChI Key: YIGIDAFGRCVREO-UHFFFAOYSA-L
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Description

Mercury bis(2-ethylhexanoate) is an organomercury compound with the chemical formula C₁₆H₃₀HgO₄. It is a yellow liquid widely used in various industrial applications, particularly in the production of polyvinyl chloride (PVC) stabilizers and catalysts. This compound is known for its high thermal stability and excellent weather resistance, making it a crucial component in the plastic industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mercury bis(2-ethylhexanoate) typically involves the reaction of mercury(II) oxide or mercury(II) chloride with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of mercury bis(2-ethylhexanoate) often involves an electrolytic process. This method includes the reaction of mercury with a mixture of 2-ethylhexanoic acid and an aliphatic alcohol in an electrolyzer. The process is conducted under the influence of an electric current, which facilitates the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Mercury bis(2-ethylhexanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mercury bis(2-ethylhexanoate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of mercury bis(2-ethylhexanoate) involves its interaction with various molecular targets, including enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction disrupts cellular processes and can result in toxic effects. Additionally, mercury bis(2-ethylhexanoate) can interfere with cellular signaling pathways, further contributing to its biological effects .

Comparison with Similar Compounds

  • Mercury(II) acetate
  • Mercury(II) chloride
  • Mercury(II) nitrate
  • Mercury(II) oxide

Comparison: Mercury bis(2-ethylhexanoate) is unique due to its high thermal stability and excellent weather resistance, which are not as pronounced in other mercury compounds. For instance, mercury(II) acetate and mercury(II) chloride are more commonly used in analytical chemistry but lack the same level of stability in industrial applications. Mercury(II) nitrate and mercury(II) oxide are primarily used in laboratory settings and do not offer the same benefits in polymer stabilization .

Properties

CAS No.

13170-76-8

Molecular Formula

C16H30HgO4

Molecular Weight

487.00 g/mol

IUPAC Name

2-ethylhexanoate;mercury(2+)

InChI

InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

YIGIDAFGRCVREO-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Hg+2]

Origin of Product

United States

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